N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSZVNXLRSAKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known by its CAS number 332373-18-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15Cl2N3O2, with a molecular weight of 376.24 g/mol. The compound features a pyrimidine ring substituted with two chlorophenyl groups and a methyl group at position 6, which influences its pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2N3O2 |
| Molecular Weight | 376.24 g/mol |
| CAS Number | 332373-18-9 |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of chlorine atoms and the pyrimidine structure enhances its binding affinity to specific enzymes and receptors involved in cellular signaling pathways.
- Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on the proliferation of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been reported to inhibit MMP-2 and MMP-9 activities significantly. This inhibition is crucial as MMPs are involved in tumor metastasis and invasion .
- Pharmacokinetic Profile : The pharmacokinetics of this compound reveal a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% when administered at a dose of 10 mg/kg . These parameters suggest a favorable profile for further development as a therapeutic agent.
Toxicological Profile
In toxicity studies conducted on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg . This safety margin is promising for its potential clinical applications.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study highlighted the compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells. It was found that the compound's selectivity index was significantly higher than that of 5-FU in both MCF-7 and MDA-MB-231 cell lines .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of caspase 9 in treated samples, indicating the induction of apoptosis in cancer cells .
- Animal Model Studies : In BALB/c nude mouse models inoculated with MDA-MB-231 cells, the compound effectively inhibited lung metastasis over a treatment period of 30 days . This suggests potential utility in preventing metastatic spread in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, heteroatoms, and functional groups (Table 1). Key differences are analyzed below.
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Chlorine vs. Methoxy/Ethoxy : Chlorine’s electron-withdrawing nature enhances electrophilic reactivity and lipophilicity (higher logP), whereas methoxy/ethoxy groups (electron-donating) improve solubility but reduce membrane permeability .
- Thioxo (C=S) vs. However, the sulfur atom may enhance interactions with cysteine residues in enzymes .
Pharmacokinetic Implications
- The target compound’s dual chloro substituents likely result in higher logP (~3.5–4.0) compared to analogs with methoxy (logP ~2.5–3.0) or hydroxyl groups (logP ~2.8), favoring blood-brain barrier penetration but increasing metabolic stability risks .
- Hydroxyl or ethoxy groups (e.g., ) improve aqueous solubility, critical for oral bioavailability.
Preparation Methods
Key Reaction Parameters:
-
Temperature : Reflux at 82°C (acetonitrile boiling point).
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Catalyst Loading : 5 mol% UO₂(NO₃)₂·6H₂O ensures optimal yield without side-product formation.
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Stoichiometry : Excess urea drives the reaction to completion, minimizing unreacted intermediates.
Post-reaction, the mixture is quenched in ice water, precipitating the crude product. Filtration and recrystallization from hot methanol yield the pure compound (melting point: 248–252°C). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch at 1,650–1,680 cm⁻¹ and N–H bends at 3,250–3,300 cm⁻¹.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis, reducing reaction time from hours to minutes. Combining identical reagents in a 5 mL acetonitrile suspension, the mixture undergoes microwave irradiation at 160 W for 12–15 minutes, with 3-minute intervals to prevent overheating. This method leverages dielectric heating to enhance molecular collisions, achieving near-quantitative yields (85–90%) compared to conventional heating (70–75%).
Advantages Over Conventional Heating:
-
Time Efficiency : 15-minute reaction vs. 8-hour reflux.
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Yield Improvement : Higher purity due to reduced thermal decomposition.
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Energy Savings : Lower energy consumption by a factor of 3–4.
Purification and Characterization
Crude product purification involves ice-water precipitation to remove unreacted aldehydes and urea, followed by methanol recrystallization. Methanol’s polarity selectively dissolves the target compound while excluding hydrophobic by-products.
Analytical Data:
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Melting Point : 248–252°C (uncorrected).
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High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₁₈H₁₅Cl₂N₃O₂ [M+H]⁺: 392.06; observed: 392.05.
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.35–7.18 (m, 8H, Ar–H), 5.12 (s, 1H, CH), 2.98 (q, 2H, CH₂), 2.32 (s, 3H, CH₃).
Catalytic and Solvent Optimization
Uranyl nitrate’s efficacy stems from its dual role as a Lewis acid and oxidant, stabilizing intermediates via coordination with carbonyl oxygen. Comparative studies with FeCl₃ or BF₃·Et₂O show 10–15% lower yields, underscoring UO₂(NO₃)₂’s superiority. Acetonitrile outperforms ethanol or THF as a solvent due to its high polarity and boiling point, which favor cyclocondensation.
Solvent Impact on Yield:
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | 82 | 85 |
| Ethanol | 78 | 68 |
| THF | 66 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
